molecular formula C26H48 B15470049 Anthracene, 9-dodecyltetradecahydro- CAS No. 55401-75-7

Anthracene, 9-dodecyltetradecahydro-

Cat. No.: B15470049
CAS No.: 55401-75-7
M. Wt: 360.7 g/mol
InChI Key: QQGXTQQJKOBQFA-UHFFFAOYSA-N
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Description

Anthracene, 9-dodecyltetradecahydro- (C₂₆H₄₈, MW 360.70) is a highly hydrogenated anthracene derivative featuring a saturated anthracene core (tetradecahydro, indicating 14 added hydrogens) and a dodecyl (C₁₂H₂₅) substituent at the 9-position . This structural modification confers significant hydrophobicity and reduced aromaticity compared to parent anthracene (C₁₄H₁₀, MW 178.23). The compound is likely isolated from coal tar derivatives via subcritical extraction processes, as evidenced by its presence in coal tar slag extracts .

Properties

CAS No.

55401-75-7

Molecular Formula

C26H48

Molecular Weight

360.7 g/mol

IUPAC Name

9-dodecyl-1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene

InChI

InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-12-16-22(24)21-23-17-13-15-19-25(23)26/h22-26H,2-21H2,1H3

InChI Key

QQGXTQQJKOBQFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1C2CCCCC2CC3C1CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Core Structure and Hydrogenation

Compound Name Molecular Formula Molecular Weight Hydrogenation Degree Key Substituents
Anthracene, 9-dodecyltetradecahydro- C₂₆H₄₈ 360.70 Tetradecahydro (14 H) 9-Dodecyl
Phenanthrene, 9-dodecyltetradecahydro- C₂₆H₄₈ 360.70 Tetradecahydro 9-Dodecyl
Tetradecahydroanthracene C₁₄H₂₄ 192.34 Tetradecahydro None
9,10-Dihydroanthracene C₁₄H₁₂ 180.25 Dihydro (2 H) None
9,10-Dimethylanthracene C₁₆H₁₄ 206.28 Non-hydrogenated 9- and 10-Methyl

Key Observations :

  • Hydrogenation Impact: The tetradecahydro core in 9-dodecyltetradecahydro-anthracene eliminates aromatic conjugation, reducing reactivity in π-π interactions compared to partially hydrogenated (e.g., 9,10-dihydroanthracene) or non-hydrogenated analogs (e.g., 9,10-dimethylanthracene) .
  • Alkyl Chain Effects: The dodecyl group enhances lipophilicity, increasing solubility in non-polar solvents. This contrasts with methyl-substituted derivatives like 9,10-dimethylanthracene, which retain moderate volatility and are used as analytical standards in chromatography .

Physical and Chemical Properties

  • Vapor Pressure : The long dodecyl chain in 9-dodecyltetradecahydro-anthracene drastically reduces volatility compared to brominated anthracenes (e.g., 9-bromoanthracene, ΔH sublimation ≈ 100.9 kJ·mol⁻¹) .
  • Stereochemical Variants : Tetradecahydroanthracene exhibits stereoisomerism (e.g., 4aR,8aR,9aR,10aS vs. 4aα,8aβ configurations), which influence melting points and crystalline packing . However, stereochemical data for the 9-dodecyl derivative remain unreported.
  • Thermal Stability: Hydrogenation generally increases thermal stability. For example, tetradecahydroanthracene derivatives decompose at higher temperatures than non-hydrogenated anthracenes .

Reactivity and Functionalization

  • Diels-Alder Reactivity: The saturated core of 9-dodecyltetradecahydro-anthracene limits participation in Diels-Alder reactions, unlike ethanoanthracene derivatives (e.g., 9-(2-nitrovinyl)-9,10-ethanoanthracene), which retain diene functionality .
  • Substitution Patterns : The dodecyl chain may sterically hinder electrophilic substitution at the anthracene core, contrasting with smaller substituents (e.g., nitroethyl or acetoxy groups) in other derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 9-substituted anthracene derivatives, such as 9-dodecyltetradecahydroanthracene?

  • Methodological Answer : The synthesis of 9-substituted anthracenes typically involves alkylation or coupling reactions. For example, Clark et al. (1956) developed a method for 9,10-disubstituted anthracenes using Friedel-Crafts alkylation or nucleophilic substitution under controlled conditions . Derivatives like 9-(4-dimethylaminophenyl)anthracene are synthesized via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres to achieve high yields . Key challenges include regioselectivity and purification, often addressed via column chromatography or recrystallization.

Q. How is the purity and structural integrity of 9-substituted anthracene derivatives validated in academic research?

  • Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) for substituent positioning, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation . For example, [(anthracen-9-yl)methyl]amine hydrochloride derivatives are analyzed using 1H^1H/13C^13C NMR to verify amine functionalization and anthracene backbone integrity . Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen atmospheres .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermodynamic data for anthracene derivatives in polymer systems?

  • Methodological Answer : Limited thermodynamic data (e.g., dimer dissociation enthalpies) for functionalized anthracenes require combining UV-visible spectroscopy for kinetic studies and differential scanning calorimetry (DSC) for enthalpy measurements . For instance, UV-exposure experiments quantify dimer scission rates in crosslinked polymers, while DSC measures heat flow changes during thermal dissociation. Discrepancies arise from solvent interactions or side reactions; thus, control experiments in inert matrices (e.g., polystyrene) are recommended .

Q. How can statistical experimental design optimize synthesis conditions for complex anthracene derivatives?

  • Methodological Answer : Box-Behnken design (BBD) or central composite design (CCD) can systematically vary parameters like reaction time, temperature, and reagent ratios to minimize byproducts. For example, BBD was applied to optimize PAH formation in food samples by adjusting cooking time and fat content, achieving a detection limit of 0.4 µg/kg for benzo[a]anthracene . Adapting this to anthracene synthesis could identify critical factors (e.g., catalyst loading, solvent polarity) and reduce trial-and-error approaches.

Q. What computational models predict solubility and phase behavior of anthracene derivatives under extreme conditions?

  • Methodological Answer : The Peng-Robinson equation of state (PR-EOS) effectively models anthracene solubility in supercritical CO2_2, validated against experimental data at 423–448 K and 9.6–22 MPa . For hydrophobic derivatives like 9-dodecyltetradecahydroanthracene, molecular dynamics (MD) simulations incorporating Hansen solubility parameters can predict miscibility in polymer matrices. Experimental validation via dynamic solubility measurements under high pressure is critical .

Q. How do photophysical properties of 9-substituted anthracenes influence their utility in organic electronics?

  • Methodological Answer : Derivatives with electron-donating groups (e.g., dimethylamino) exhibit redshifted fluorescence, enabling applications in organic light-emitting diodes (OLEDs). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures HOMO-LUMO gaps. For example, 9-(4-dimethylaminophenyl)anthracene shows a 480 nm emission peak, making it suitable as a blue-emitting layer . Stability under UV irradiation is assessed via accelerated aging tests in controlled environments .

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